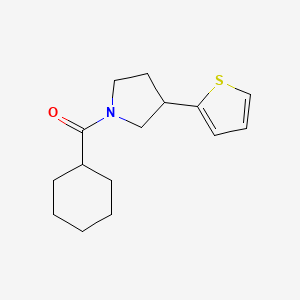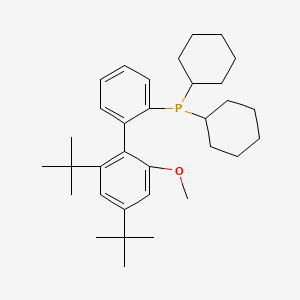
Cyclohexyl(3-(thiophen-2-yl)pyrrolidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Cyclohexyl(3-(thiophen-2-yl)pyrrolidin-1-yl)methanone” is a compound that contains a pyrrolidine ring, which is a five-membered ring with nitrogen as one of the members . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . This compound also contains a thiophene ring, which is a five-membered ring with sulfur as one of the members .
Synthesis Analysis
The synthesis of such compounds often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors, or the functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring is one of its most significant features, and the different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .Molecular Structure Analysis
The molecular structure of “Cyclohexyl(3-(thiophen-2-yl)pyrrolidin-1-yl)methanone” is characterized by a pyrrolidine ring and a thiophene ring. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Research into the synthesis and structural analysis of cyclohexyl(3-(thiophen-2-yl)pyrrolidin-1-yl)methanone and related compounds has produced a variety of findings. For instance, the unexpected products formed from the condensation reaction between 2-acetylpyridine and 2-formylpyridine under Claisen-Schmidt reaction conditions were studied. This resulted in the synthesis of compounds with potential application in antibacterial and antifungal areas due to their moderate antifungal activity, notably against Cryptococcus neoformans (Rusnac et al., 2020). Additionally, the preparation of 3-oxocyclohex-1-ene-1-carbonitrile showcases the chemical versatility and reactivity of cyclohexanone derivatives, pointing to the potential for further functionalization and application in various chemical syntheses (Lujan-Montelongo & Fleming, 2014).
Antimicrobial and Antioxidant Activity
Some derivatives of cyclohexyl(3-(thiophen-2-yl)pyrrolidin-1-yl)methanone have been synthesized and tested for antimicrobial and antioxidant activity. One study specifically synthesized organotin(IV) complexes of semicarbazone and thiosemicarbazones derived from (2-hydroxyphenyl)(pyrrolidin-1-yl)methanone and found that these complexes exhibit better antibacterial activities, suggesting potential as drugs. This is significant in the search for new antimicrobial agents in a time when resistance to existing drugs is increasing (Singh, Singh, & Bhanuka, 2016).
Catalysis and Synthetic Applications
The field of catalysis and synthetic chemistry also benefits from studies on cyclohexyl(3-(thiophen-2-yl)pyrrolidin-1-yl)methanone derivatives. For example, the palladium-catalyzed carboxylation of 1,3-butadiene to methyl 3-pentenoate utilized cyclohexanone derivatives, highlighting the role of these compounds in developing new synthetic routes for important industrial chemicals (Wang et al., 2010). Another study demonstrated the efficient ultrasonic-assisted synthesis of thiazolo[2,3-b]quinazoline and thiazolo[3,2-a]pyrimidine derivatives from cyclohexanone, showcasing the use of modern synthetic techniques to enhance reaction efficiencies and yields (Darehkordi, Reentan, & Ramezani, 2013).
Biochemical and Medicinal Research
In biochemical and medicinal research, compounds similar to cyclohexyl(3-(thiophen-2-yl)pyrrolidin-1-yl)methanone have shown promise. For instance, a dipolar cycloaddition reaction to access a new class of P2X7 antagonists used cyclohexanone derivatives, facilitating the discovery of a clinical candidate for the treatment of mood disorders (Chrovian et al., 2018). This highlights the potential therapeutic applications of cyclohexyl(3-(thiophen-2-yl)pyrrolidin-1-yl)methanone derivatives in developing new drugs.
Direcciones Futuras
Propiedades
IUPAC Name |
cyclohexyl-(3-thiophen-2-ylpyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NOS/c17-15(12-5-2-1-3-6-12)16-9-8-13(11-16)14-7-4-10-18-14/h4,7,10,12-13H,1-3,5-6,8-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLKFZVMQDYUXHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)N2CCC(C2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}hexanamide](/img/structure/B2765301.png)


![2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2765304.png)
![2-(9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)-N-(4-ethylphenyl)acetamide](/img/no-structure.png)
![N-(2,4-dimethylphenyl)-2-[4-(4-ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2765310.png)
![2,6-difluoro-N-[3-methyl-1-oxo-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]butan-2-yl]benzamide](/img/structure/B2765311.png)
![3-benzyl-5-(3-methoxybenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2765312.png)


![4-((1H-imidazol-1-yl)methyl)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B2765315.png)

![1-(Imidazo[1,2-a]pyridin-7-yl)ethanone](/img/structure/B2765319.png)
![7-(2-pyridinyl)-2-(1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2765320.png)